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Compound of Interest

Compound Name: SGC-CLK-1

Cat. No.: B1232169

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the kinome-wide selectivity profile of SGC-
CLK-1 (also known as CAF-170), a potent and selective chemical probe for the Cdc2-like
kinases (CLKs) CLK1, CLK2, and CLK4.[1][2][3] SGC-CLK-1 serves as a critical tool for
investigating the roles of these kinases in biological processes, particularly pre-mRNA splicing.
[1][4] Its high selectivity, characterized through multiple robust assays, distinguishes it from
other kinase inhibitors and enables precise interrogation of CLK-dependent pathways.

Kinase Selectivity and Potency Profile

SGC-CLK-1 was developed through targeted medicinal chemistry to improve upon earlier CLK
inhibitors, resulting in excellent kinome-wide selectivity.[1] It is a potent, ATP-competitive
inhibitor of CLK1, CLK2, and CLKA4.[5][6] The following tables summarize the quantitative data
from key biochemical and cellular assays that define its selectivity profile.

Table 1: In Vitro Biochemical Potency of SGC-CLK-1

This table details the half-maximal inhibitory concentrations (ICso) of SGC-CLK-1 against its
primary targets and key off-targets as determined by in vitro enzymatic and binding assays.
The data demonstrates high potency for CLK1 and CLK2, with slightly lower potency for CLK4,
and significantly weaker inhibition of the related kinase CLK3 and other off-targets.[1][7]
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Kinase

Assay Type

ICs0 (NM)

CLK1

Enzymatic

13[1][5]071i8]

Binding (Luceome)

41 - 46[1][4]

CLK2 Enzymatic 4[1][71[8]
Binding (Luceome) 36[1][4]

CLK4 Enzymatic 46[1][7][8]
CLK3 Enzymatic 363[1][7][8]
Binding (Luceome) >10,000[4]

HIPK1 Enzymatic 50[7]
HIPK2 Enzymatic 42[7]
STK16 Enzymatic 49[7]

Table 2: KINOMEscan® Selectivity Profile

The KINOMEscan® platform assesses the binding of a compound against a large panel of

kinases. SGC-CLK-1 was screened at a concentration of 1 uM against 403 wild-type kinases.

[4] The results show remarkable selectivity, with only six kinases binding with a Percent of
Control (PoC) value less than 35.[1][4] This gives SGC-CLK-1 a high selectivity score
(S10(1uM) = 0.002), indicating it inhibits a very small fraction of the kinome.[1]

Kinase PoC @ 1 pM (%)

CLK1 <35

CLK2 <35

CLK4 <35

HIPK1 <35

HIPK2 <35

MAPK15 (ERK8) <35
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Table 3: Cellular Target Engagement (NanoBRET™)

To confirm that SGC-CLK-1 engages its targets within a cellular context, the NanoBRET™
Target Engagement assay was employed. This assay measures the binding affinity of the
compound to NanoLuciferase (NanoLuc)-tagged kinases in live cells. The data confirms potent
cellular binding to CLK1, CLK2, and CLK4.[1][4]

Kinase Cellular ICso (nM)
CLK1 165[4]

CLK2 58 - 70[1][4]

CLK4 100[4]

STK16 Partial Inhibition[1]

CLK Signaling and Mechanism of Action

The CLK family of kinases are key regulators of pre-mRNA splicing.[4] They phosphorylate
serine-arginine-rich (SR) proteins, which are essential components of the spliceosome.[1] This
phosphorylation event causes the SR proteins to translocate from nuclear speckles to the
spliceosome, where they facilitate exon recognition and processing of nascent mMRNA
transcripts.[1][4] By inhibiting CLK1, CLK2, and CLK4, SGC-CLK-1 disrupts this process.
Interestingly, at lower concentrations, SGC-CLK-1 has been shown to alter the subcellular
localization of CLK2 and phosphorylated SR proteins, suggesting a mechanism beyond simple
inhibition of phosphorylation.[1][6][7]

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1232169?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10673624/
https://www.thesgc.org/chemical-probes/sgc-clk-1
https://www.thesgc.org/chemical-probes/sgc-clk-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10673624/
https://www.thesgc.org/chemical-probes/sgc-clk-1
https://www.thesgc.org/chemical-probes/sgc-clk-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10673624/
https://www.thesgc.org/chemical-probes/sgc-clk-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10673624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10673624/
https://www.thesgc.org/chemical-probes/sgc-clk-1
https://www.benchchem.com/product/b1232169?utm_src=pdf-body
https://www.benchchem.com/product/b1232169?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10673624/
https://www.researchgate.net/publication/366395761_SGC-CLK-1_CAF-170_a_chemical_probe_for_the_Cdc2-Like_kinases_CLK1_CLK2_and_CLK4
https://www.caymanchem.com/product/41311/sgc-clk-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

SGC-CLK-1

CLK1/CLK2/CLK4
SR Proteins
(in Nuclear Speckles)

Phosphorylated
PETEL A SR Proteins
Activation

Spliceosome Assembly

Mature mRNA

Click to download full resolution via product page

Caption: CLK Signaling Pathway and Point of Inhibition by SGC-CLK-1.

Experimental Protocols
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The characterization of SGC-CLK-1's selectivity involved several key experimental platforms.
The workflow illustrates the progression from broad kinome screening to specific cellular target
validation.
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Caption: Experimental Workflow for Characterizing SGC-CLK-1 Selectivity.
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KINOMEscan® Assay (DiscoverX/Eurofins)

e Principle: This is a competition-based binding assay. A kinase of interest is tagged with DNA
and tested for its ability to bind to an immobilized, active-site directed ligand. The test
compound (SGC-CLK-1) is added to compete for binding. The amount of kinase that
remains bound to the immobilized ligand is quantified via qPCR of the DNA tag. A lower
signal indicates stronger competition by the test compound.[9]

o Methodology (Generalized):

o A proprietary DNA-tagged kinase from a panel of over 400 kinases is incubated with a
specific concentration of SGC-CLK-1 (e.g., 1 uM).

o The mixture is added to wells containing an immobilized, broadly active kinase inhibitor.
o Kinases not bound by SGC-CLK-1 will bind to the immobilized ligand.
o The wells are washed to remove unbound kinase.

o The amount of bound kinase is measured by eluting the kinase-DNA conjugate and
qguantifying the DNA tag using gPCR.

o Results are reported as Percent of Control (PoC), where the control is a DMSO vehicle. A
low PoC indicates significant binding interaction.

Luceome KinaseSeeker™ Binding Assay

e Principle: This assay measures the displacement of a fluorescent tracer from the ATP
binding site of a kinase. The assay relies on a change in fluorescence polarization when the
tracer is displaced by a competing compound.

o Methodology (Generalized):

o The target kinase (e.g., CLK1, CLK2) is incubated with a fluorescently labeled ATP-
competitive tracer.

o Serial dilutions of SGC-CLK-1 are added to the kinase-tracer mixture.
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o As SGC-CLK-1 binds to the kinase, it displaces the tracer, causing a decrease in
fluorescence polarization.

o The change in polarization is measured, and the data is plotted against the compound
concentration to determine the ICso value.

Enzymatic Inhibition Assay

e Principle: These assays measure the direct inhibition of a kinase's catalytic activity. A
common method involves quantifying the amount of ATP consumed during the
phosphorylation reaction using a luciferase-based system (e.g., ADP-Glo™).

o Methodology (Generalized):

o The target kinase, its specific substrate peptide, and ATP are combined in a reaction
buffer.

o Serial dilutions of SGC-CLK-1 are added to the reaction mixture.
o The reaction is allowed to proceed for a set time at a controlled temperature.

o An ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining
ATP.

o A detection reagent is then added to convert the newly formed ADP back to ATP, which is
used by a luciferase enzyme to generate a luminescent signal.

o The luminescence, which is proportional to kinase activity, is measured. The percent
inhibition is plotted against compound concentration to calculate the ICso.[1]

NanoBRET™ Cellular Target Engagement Assay
(Promega)

e Principle: This assay quantifies compound binding to a specific protein target in live cells
using Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed
as a fusion with NanoLuc® enzyme. A fluorescent energy transfer probe (tracer) that binds to
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the kinase is added to the cells. When a test compound enters the cell and binds the kinase,
it displaces the tracer, leading to a loss of BRET signal.[1]

o Methodology (Generalized):

o Cells are transiently transfected with a plasmid encoding the target kinase (e.g., CLK1,
CLK2, CLK4) fused to NanoLuc®.

o The transfected cells are seeded into assay plates.

o Serial dilutions of SGC-CLK-1 are added to the cells, followed by the addition of the cell-
permeable fluorescent tracer.

o After an incubation period, the NanoBRET™ substrate is added.

o The luminescence signals from both the NanoLuc® donor (at 450 nm) and the fluorescent
tracer acceptor (at 610 nm) are measured.

o The BRET ratio (Acceptor Emission / Donor Emission) is calculated and plotted against
the concentration of SGC-CLK-1 to determine the cellular ICso.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-sgc-clk-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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